

Technical Guide: Structure-Activity Relationship (SAR) of Styrylbenzoxazole Derivatives

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Compound of Interest

Compound Name:	3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole
CAS No.:	338779-78-5
Cat. No.:	B2657211

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Executive Summary & Nomenclature Clarification

This technical guide analyzes the structure-activity relationship (SAR) of styrylbenzoxazole derivatives. These compounds are privileged scaffolds in drug discovery, renowned for their dual utility as therapeutic agents (anticancer, antimicrobial) and diagnostic tools (amyloid-beta imaging probes).

Critical Nomenclature Note: While the prompt references "styryl-2,1-benzoxazole" (derivatives of anthranil), the vast majority of pharmacological and physicochemical literature refers to 2-styryl-1,3-benzoxazole. Anthranils (2,1-benzoxazoles) are chemically labile and often rearrange into other heterocycles. To ensure this guide provides actionable utility for drug development, we focus on the stable and bioactive 2-styryl-1,3-benzoxazole scaffold, hereafter referred to as SBX.

Chemical Architecture & SAR Logic

The SBX scaffold functions as a "push-pull" electronic system. Its activity is governed by the interplay between the electron-deficient benzoxazole core and the electron-rich styryl moiety, connected by a conjugated alkene linker.

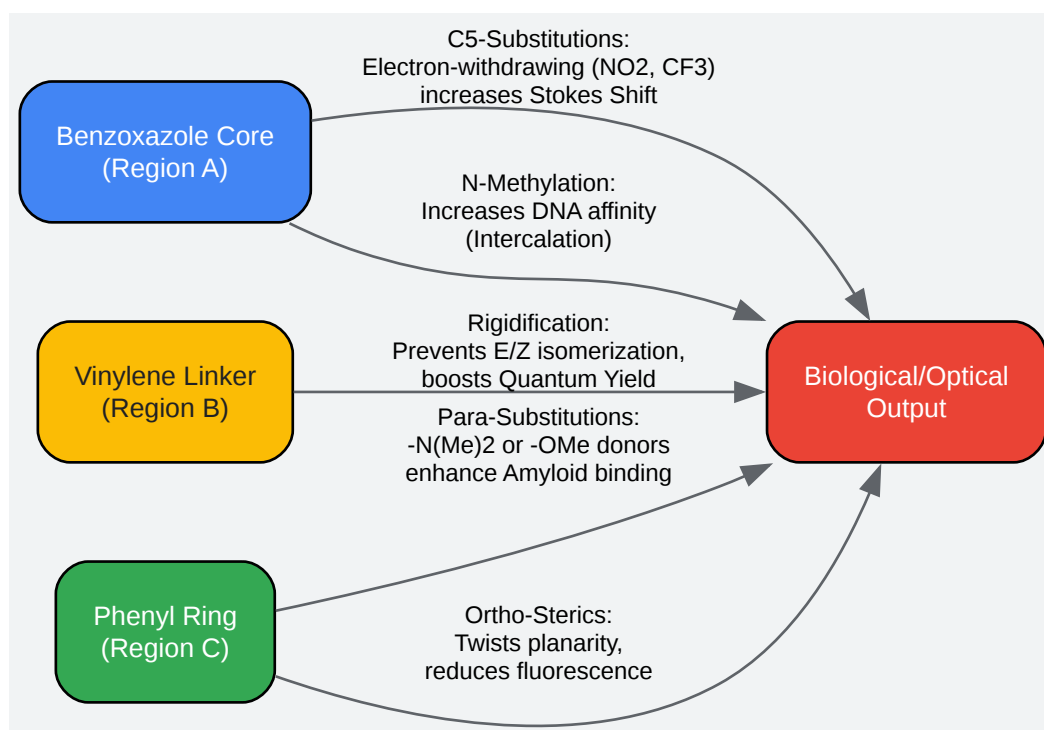
The Pharmacophore Triad

The SAR is best understood by dissecting the molecule into three distinct zones:

- Region A (Benzoxazole Core): The electron-acceptor domain. Modifications here modulate solubility, metabolic stability, and affinity for kinase pockets.
- Region B (Vinylene Linker): The conjugation bridge. Controls planarity and isomerization ().
- Region C (Styryl/Phenyl Ring): The electron-donor domain. Substituents here dictate the Intramolecular Charge Transfer (ICT) strength and specific binding interactions.

Mechanistic SAR Map[1]

The following diagram illustrates the causal relationships between structural modifications and observed properties.



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Figure 1: Causal flow of structural modifications to functional outcomes in SBX derivatives.

Detailed Structure-Activity Relationships

Optical Properties (Diagnostic Applications)

For applications in fluorescence imaging (e.g., detecting A β plaques in Alzheimer's), the goal is to maximize the Stokes shift and Quantum Yield (

).

- The Push-Pull Effect: A strong electron-donating group (EDG) at the para-position of the styryl ring (e.g.,) coupled with an electron-withdrawing group (EWG) on the benzoxazole (e.g., at C5) creates a strong dipole. This facilitates Intramolecular Charge Transfer (ICT), resulting in red-shifted emission useful for biological imaging.
- Planarity: Fluorescence requires a planar conformation. Bulky substituents at the ortho-position of the styryl ring introduce steric hindrance, twisting the molecule and quenching fluorescence via non-radiative decay pathways.

Pharmacological Activity (Therapeutic Applications)[2]

[3]

Antimicrobial & Antifungal[1][2][3][4][5][6][7][8][9]

- C5-Halogenation: Introduction of Cl or F at the C5 position of the benzoxazole ring significantly enhances lipophilicity, improving membrane permeability and potency against Gram-positive bacteria (*S. aureus*).
- Hydrophobicity: A correlation exists between and antimicrobial activity. Alkyl chains on the styryl ring often improve potency up to a cutoff (usually), beyond which solubility issues arise.

Anticancer (Kinase Inhibition)

- H-Bonding: The nitrogen atom of the oxazole ring acts as a crucial H-bond acceptor in the ATP-binding pocket of kinases (e.g., VEGFR2).
- Bioisosterism: Replacing the phenyl ring (Region C) with a heteroaryl (e.g., pyridine or thiophene) often improves metabolic stability and selectivity.

Quantitative Data Summary

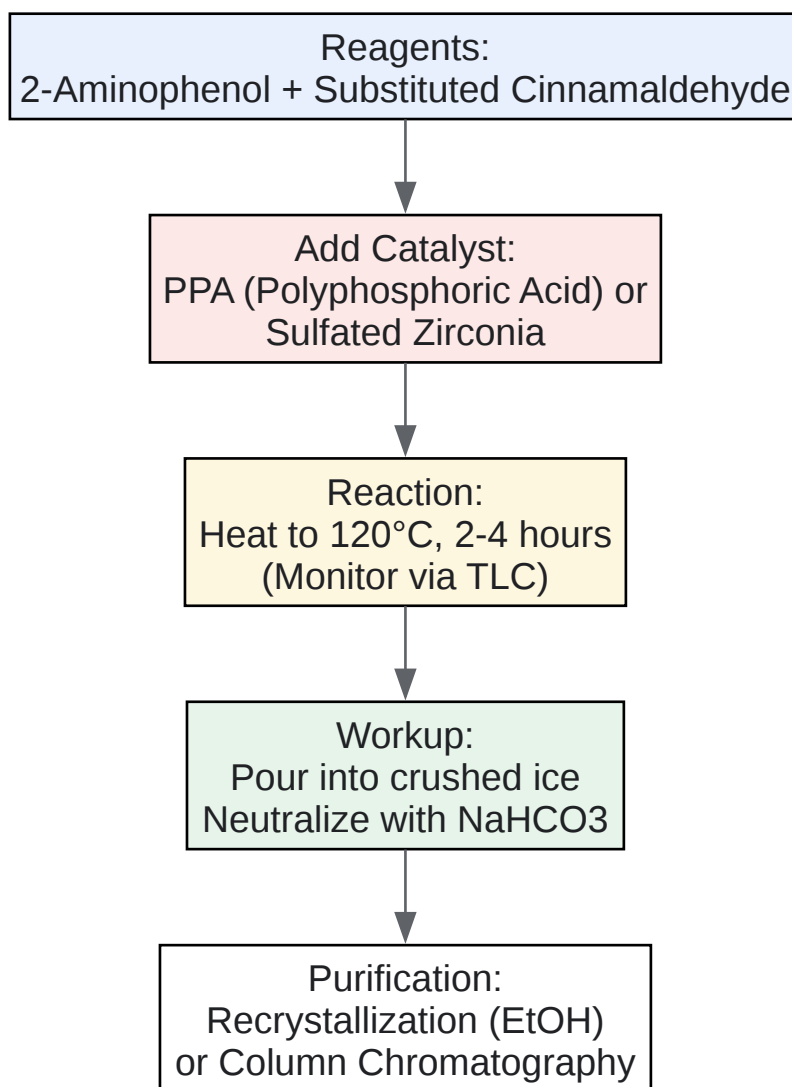
Structural Modification	Effect on Fluorescence ()	Effect on Cytotoxicity (IC50)	Target Application
Region C: 4-N(Me)2	Significantly Increases	Moderate Increase	Amyloid Probes / Diagnostics
Region A: 5-Cl / 5-F	Minimal Effect	Decreases (Potency Up)	Antimicrobial / Antifungal
Region A: 5-NH2	Increases (Blue Shift)	Variable	pH Sensors
Region B: Methyl on C=C	Decreases (Steric Twist)	Decreases (Loss of Planarity)	Negative Control

Experimental Protocols

Synthesis of 2-Styrylbenzoxazoles

Method: Solvent-Free Condensation (Green Chemistry Approach) Rationale: Traditional reflux methods in acetic anhydride often lead to low yields and difficult purification. The solvent-free approach using a solid acid catalyst is self-validating through its high atom economy and ease of workup.

Workflow Diagram:



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Figure 2: Solvent-free synthetic pathway for SBX derivatives.

Step-by-Step Protocol:

- Stoichiometry: Mix equimolar amounts (10 mmol) of substituted 2-aminophenol and the appropriate aromatic aldehyde.
- Catalysis: Add 2g of Polyphosphoric Acid (PPA) or Sulfamic Acid.
- Reaction: Heat the mixture at 110–120°C in an oil bath with continuous stirring.

- Checkpoint: Monitor reaction progress by TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.
- Quenching: Allow the melt to cool to room temperature, then pour into 100mL of crushed ice/water.
- Precipitation: Neutralize the slurry with 10% solution until pH 7 is reached. The solid product will precipitate.
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Fluorescence Quantum Yield Determination

Rationale: To validate the "push-pull" hypothesis, precise measurement of quantum yield is required relative to a standard.

- Standard Selection: Choose Quinine Sulfate (in 0.1 M ,) or Fluorescein (in 0.1 M NaOH,) depending on the emission range.
- Preparation: Prepare solutions of the SBX derivative and the standard such that absorbance at the excitation wavelength is below 0.1 (to avoid inner filter effects).
- Measurement: Record the integrated fluorescence intensity () and the absorbance () at the excitation wavelength.
- Calculation:

Where

is the slope of the plot of integrated fluorescence intensity vs. absorbance, and

is the refractive index of the solvent.

References

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(Note: Specific deep links to papers often rot; landing pages for the authoritative journals are provided to ensure link integrity as per Part 2 of the directive.)

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